(R)-1-Cyclohexyl-3-methyl-piperazine oxalate structure elucidation
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (R)-1-Cyclohexyl-3-methyl-piperazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural characterization of chiral pharmaceutical compounds is a cornerstone of modern drug development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. As Senior Application Scientists, we move beyond a simple listing of procedures to offer a narrative grounded in experimental logic and causality. This document details the synergistic application of a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section is designed to be a self-validating system, providing not just the "how" but the critical "why" behind each methodological choice, ensuring scientific integrity and trustworthiness.
Introduction: The Imperative of Unambiguous Characterization
(R)-1-Cyclohexyl-3-methyl-piperazine is a chiral substituted piperazine. The piperazine ring is a prevalent scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The introduction of a chiral center at the 3-position and a bulky cyclohexyl group on one of the nitrogen atoms creates a molecule with specific three-dimensional architecture that is critical to its pharmacological activity. The formation of an oxalate salt is a common strategy to improve the physicochemical properties of amine-containing active pharmaceutical ingredients, such as solubility and stability.[2]
The elucidation of the exact structure, including the absolute configuration of the stereocenter, is not merely an academic exercise. For regulatory approval and to ensure patient safety, the identity and purity of the drug substance must be unequivocally established. This guide outlines a systematic and multi-faceted approach to achieve this, ensuring that the data from each analytical technique corroborates the others, leading to a definitive structural assignment.
Foundational Analysis: Confirming the Molecular Framework
The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present in the molecule. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[3] For (R)-1-Cyclohexyl-3-methyl-piperazine oxalate, high-resolution mass spectrometry (HRMS) is employed to obtain an accurate mass measurement of the protonated free base.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate in a suitable solvent such as methanol or acetonitrile at a concentration of 1 µg/mL.[4] The salt will likely dissociate in solution, allowing for the analysis of the free base.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will generate the protonated molecule, [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.
Expected Data & Interpretation:
The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.[5][6] The piperazine ring and its substituents will undergo characteristic fragmentation, allowing for the confirmation of the connectivity of the cyclohexyl and methyl groups.[4][7][8]
| Parameter | Expected Value | Interpretation |
| Molecular Formula (Free Base) | C₁₁H₂₂N₂ | Confirms the constituent atoms of the piperazine derivative. |
| Exact Mass of [M+H]⁺ | 183.1856 (Calculated) | Provides high confidence in the elemental composition. |
| Key MS/MS Fragments | m/z corresponding to loss of the cyclohexyl group, cleavage of the piperazine ring. | Confirms the presence and connectivity of the major structural fragments. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] In this case, it is crucial for confirming the presence of the oxalate counter-ion and the characteristic vibrations of the piperazine derivative.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected Data & Interpretation:
The FTIR spectrum will show characteristic peaks for the N-H and C-H bonds of the piperazine and cyclohexyl groups, as well as the distinctive strong absorptions of the oxalate anion.[9][10][11][12]
| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |
| 3400-3200 | N-H stretching (secondary amine) | Confirms the presence of the piperazine N-H group. |
| 2950-2850 | C-H stretching (aliphatic) | Indicates the presence of the cyclohexyl and methyl groups. |
| ~1700 | C=O stretching (oxalate) | Strong absorption confirming the presence of the oxalate counter-ion.[9][10] |
| 1620-1600 & 1320-1300 | C=O and C-O stretching (oxalate) | Characteristic vibrations of the carboxylate groups in the oxalate.[9] |
Elucidating the Connectivity: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[3][13] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is used to assign all proton and carbon signals and establish the connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.[14][15][16][17]
-
Data Analysis: Integrate the ¹H spectrum and analyze the chemical shifts, coupling constants, and correlations in the 2D spectra to assign the structure.
Logical Workflow for NMR-based Structure Elucidation
Caption: Workflow for NMR-based structural assignment.
Expected NMR Data Summary:
| Experiment | Information Gained | Application to (R)-1-Cyclohexyl-3-methyl-piperazine |
| ¹H NMR | Proton environments, multiplicities, and relative numbers.[16] | Assign signals for cyclohexyl, piperazine ring, and methyl protons. |
| ¹³C NMR | Number and type of carbon environments. | Identify all unique carbon atoms in the molecule. |
| COSY | ¹H-¹H spin-spin coupling networks.[14] | Trace the connectivity of protons within the cyclohexyl and piperazine rings. |
| HSQC | Direct one-bond ¹H-¹³C correlations.[14][18] | Link each proton to its directly attached carbon atom. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations.[14][18] | Establish connectivity between different spin systems, confirming the attachment of the cyclohexyl group to the nitrogen and the position of the methyl group. |
The Definitive Proof: Absolute Stereochemistry Determination
While the techniques above confirm the molecular formula and connectivity, they do not establish the absolute configuration of the chiral center at the 3-position. For this, a technique that is sensitive to the three-dimensional arrangement of atoms is required. While advanced NMR techniques using chiral solvating agents can sometimes be used, single-crystal X-ray diffraction is the gold standard for unambiguous determination of absolute configuration.[19][20][21][22][23][24][25][26][27]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a single crystal of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate of suitable quality. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters.
-
Absolute Structure Determination: Determine the absolute configuration by analyzing anomalous dispersion effects, typically by calculating the Flack parameter.[19][22] A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
Expected Outcome:
The X-ray diffraction analysis will provide the precise three-dimensional coordinates of all atoms in the crystal lattice, confirming the (R) configuration at the C3 position of the piperazine ring. It will also reveal details about the conformation of the cyclohexyl and piperazine rings (likely a chair conformation for both) and the hydrogen bonding interactions between the piperazinium cation and the oxalate anion.[28][29]
Logical Flow of the Complete Structure Elucidation Process
Caption: Overall workflow for structure elucidation.
Conclusion
The structure elucidation of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a multi-step process that relies on the synergistic use of several analytical techniques. By following a logical progression from foundational analysis to detailed connectivity and finally to the unambiguous determination of absolute stereochemistry, a complete and defensible structural assignment can be achieved. This in-depth approach, grounded in the principles of each technique, ensures the scientific rigor required in the pharmaceutical industry. The convergence of data from MS, FTIR, a suite of NMR experiments, and single-crystal X-ray diffraction provides the highest level of confidence in the final structure.
References
- Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology, 1055, 149-62.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink.
- Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 318(1-2), 1-8.
- Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(3), 255-260.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 247, 116205.
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.).
- New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Spectroscopy.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2018). Molecules, 23(11), 2947.
- Single crystal X-ray diffraction. (n.d.). Rigaku.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 247, 116205.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis.
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
- NMR Spectroscopy Used to Directly Measure Molecular Chirality. (2024). Biocompare.
- Organic Salt Analysis. (n.d.). Scribd.
- Determination of piperazine derivatives in “Legal Highs”. (2014). Problemy Kryminalistyki, 283(1), 5-16.
- FTIR spectrum of urinary stone containing (a) pure calcium oxalate monohydrate, (b) ion amino acid calcium oxalate monohydrate. (n.d.).
- Fourier transform infrared spectroscopy spectra of calcium oxalate monohydrate in the gel method. (n.d.).
- Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. (2003). Chinese Science Bulletin, 48(19), 2134-2140.
- Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones. (2023). Scientific Reports, 13(1), 3986.
- Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. (2023). Applied Sciences, 13(12), 6981.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2024). ACS Chemical Neuroscience, 15(1), 135-147.
- Faster characterization of organic salts. (2018). analytica-world.com.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). Organic Letters, 18(13), 3082-3085.
- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (1996). Chemical & Pharmaceutical Bulletin, 44(4), 856-859.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2021). Molecules, 26(12), 3582.
- Analytical methods to determine if a compound is in the form of a salt. (2022). Reddit.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- (R)
- HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University.
- Complex NMR experiments: 2D, selective, etc. (n.d.). University of Rochester.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2014). Journal of the American Chemical Society, 136(14), 5225-5228.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- NMR TRAINING. (n.d.). University of British Columbia.
- Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Membrane Science and Technology, 10(2).
- (R)
- (S)
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
- 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate). (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o326.
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faster characterization of organic salts [analytica-world.com]
- 3. rroij.com [rroij.com]
- 4. ovid.com [ovid.com]
- 5. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dds.sciengine.com [dds.sciengine.com]
- 12. mdpi.com [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. chem.ubc.ca [chem.ubc.ca]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 22. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 23. The Analytical Scientist | New NMR Technique Enables Direct Detection of Molecular Chirality [theanalyticalscientist.com]
- 24. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rigaku.com [rigaku.com]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. biocompare.com [biocompare.com]
- 28. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate) - PMC [pmc.ncbi.nlm.nih.gov]
